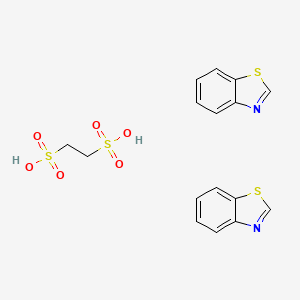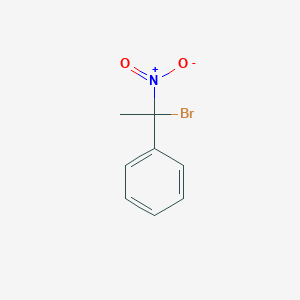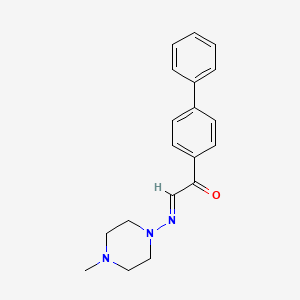
2-((4-Methyl-1-piperazinyl)imino)-4'-phenylacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone is a compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring and a phenylacetophenone moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone typically involves the reaction of 4-methylpiperazine with 4’-phenylacetophenone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone may involve large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistency and quality of the final product. Industrial production methods may also include purification steps, such as recrystallization or chromatography, to obtain a pure compound.
化学反応の分析
Types of Reactions
Alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
科学的研究の応用
Alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone can be compared with other similar compounds, such as:
Rifampin: A semisynthetic antibiotic derivative of rifamycin SV, known for its antibacterial properties.
Rifapentine: Another antibiotic used in the treatment of tuberculosis, with a similar mechanism of action.
These compounds share structural similarities but differ in their specific applications and biological activities. Alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone is unique due to its specific structure and the diverse range of applications it offers.
特性
CAS番号 |
24342-47-0 |
|---|---|
分子式 |
C19H21N3O |
分子量 |
307.4 g/mol |
IUPAC名 |
(2E)-2-(4-methylpiperazin-1-yl)imino-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C19H21N3O/c1-21-11-13-22(14-12-21)20-15-19(23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3/b20-15+ |
InChIキー |
VIVBUFPCVJRHEX-HMMYKYKNSA-N |
異性体SMILES |
CN1CCN(CC1)/N=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
正規SMILES |
CN1CCN(CC1)N=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
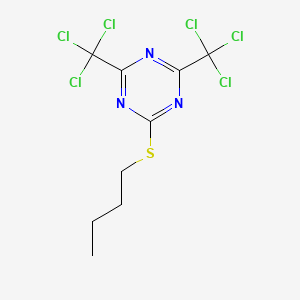
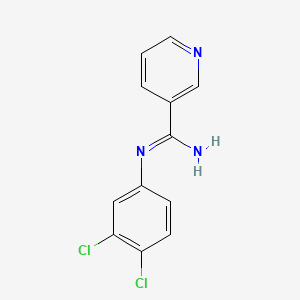
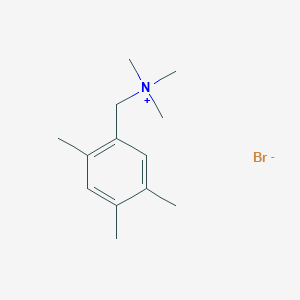
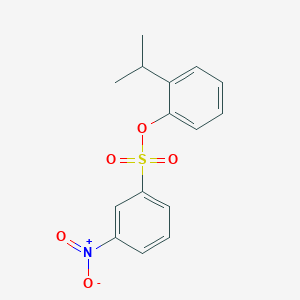
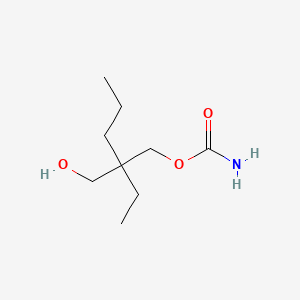
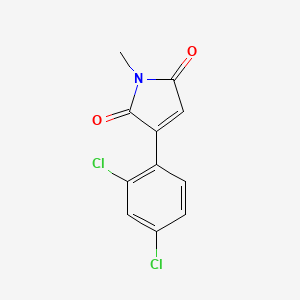
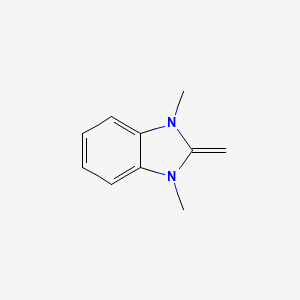
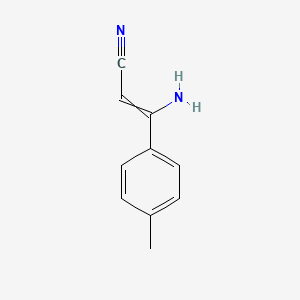
![N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14694279.png)
![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)
